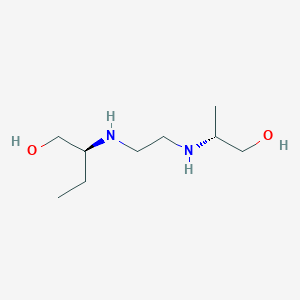
(S)-2-((2-(((R)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the desired stereochemistry.
Reaction Steps: The process may involve multiple steps, including protection and deprotection of functional groups, formation of carbon-nitrogen bonds, and introduction of hydroxyl groups.
Reaction Conditions: Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol may involve large-scale reactors, continuous flow processes, and rigorous quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: Amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Cell Signaling: It can influence cell signaling pathways, potentially leading to therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.
Industry
Material Science: The compound can be incorporated into materials to enhance their properties, such as strength or conductivity.
Agriculture: It may be used in the formulation of agrochemicals to improve crop yield and resistance.
Mécanisme D'action
The mechanism by which (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular function or behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((2-(((S)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol: A stereoisomer with different biological activity.
2-((2-Aminoethyl)amino)butan-1-ol: A compound with similar functional groups but lacking chiral centers.
Uniqueness
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its is
Propriétés
Numéro CAS |
361391-35-7 |
|---|---|
Formule moléculaire |
C9H22N2O2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2S)-2-[2-[[(2R)-1-hydroxypropan-2-yl]amino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H22N2O2/c1-3-9(7-13)11-5-4-10-8(2)6-12/h8-13H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
RWYZFXHQVKQJFO-BDAKNGLRSA-N |
SMILES isomérique |
CC[C@@H](CO)NCCN[C@H](C)CO |
SMILES canonique |
CCC(CO)NCCNC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


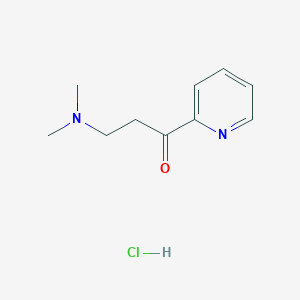
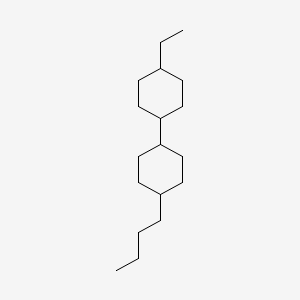
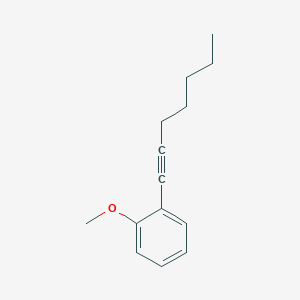
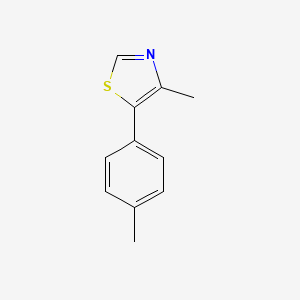

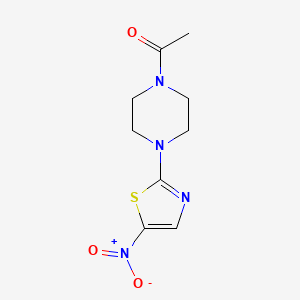
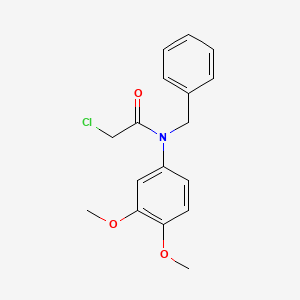
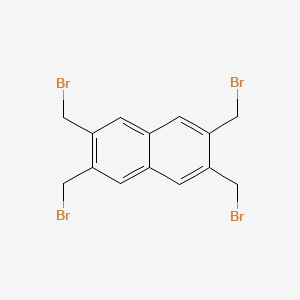
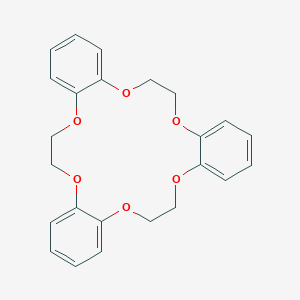
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
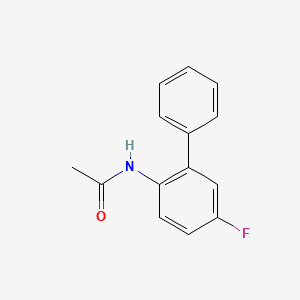
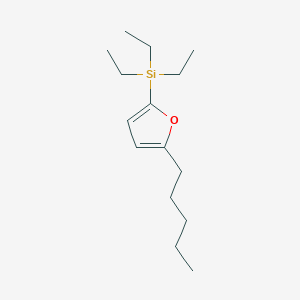
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
